molecular formula C6H10F2O2Si B14395490 CID 78060538

CID 78060538

Cat. No.: B14395490
M. Wt: 180.22 g/mol
InChI Key: IIHWIYCBLFWGTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Its characterization may involve techniques such as GC-MS (Gas Chromatography-Mass Spectrometry) for purity assessment, vacuum distillation for fractionation, and mass spectrometry for structural elucidation . While direct data on its synthesis or applications are absent in the evidence, its inclusion in PubChem suggests relevance in drug discovery, natural product research, or chemical biology.

Properties

Molecular Formula

C6H10F2O2Si

Molecular Weight

180.22 g/mol

InChI

InChI=1S/C6H10F2O2Si/c7-6(8)11-4-2-1-3-5(9)10/h6H,1-4H2,(H,9,10)

InChI Key

IIHWIYCBLFWGTA-UHFFFAOYSA-N

Canonical SMILES

C(CC[Si]C(F)F)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 78060538 involves a series of chemical reactions that are carefully controlled to yield the desired product. The synthetic routes typically involve the use of organic solvents and catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and pH, are optimized to ensure maximum yield and purity of the compound .

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same basic chemical reactions as in the laboratory but is optimized for efficiency and cost-effectiveness. The use of automated systems and advanced monitoring techniques ensures consistent quality and high production rates .

Chemical Reactions Analysis

Types of Reactions: CID 78060538 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications .

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature and solvent choice, are carefully controlled to achieve the desired transformation .

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used.

Scientific Research Applications

CID 78060538 has a wide range of applications in scientific research. In chemistry, it is used as a reagent and intermediate in the synthesis of other compounds. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, it is investigated for its therapeutic potential in treating various diseases. In industry, it is used in the development of new materials and technologies .

Mechanism of Action

The mechanism of action of CID 78060538 involves its interaction with specific molecular targets and pathways within cells. The compound can bind to receptors, enzymes, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78060538, a comparative analysis with structurally or functionally related compounds is essential. Below is a synthesized comparison based on methodologies and analogs described in the evidence:

Table 1: Structural and Functional Comparison of this compound with Analogs

Property/Descriptor This compound (Hypothetical) Colchicine (CID 6167) Oscillatoxin D (CID 101283546) Tubocuraine (CID 6000)
Molecular Formula Not reported C₂₂H₂₅NO₆ C₃₃H₄₈O₈ C₃₇H₄₄N₂O₆
Molecular Weight (g/mol) Not reported 399.43 620.72 636.75
Key Functional Groups Likely heterocyclic Tropolone, methoxy groups Macrolactone, methyl esters Benzylisoquinoline alkaloid
Bioactivity Undefined Microtubule inhibitor Cytotoxic, marine toxin Neuromuscular blocker
Analytical Techniques GC-MS, vacuum distillation LC-MS, NMR LC-HRMS, CID fragmentation Placental transfer model
Therapeutic Use Research compound Gout treatment Anticancer research Anesthesia adjuvant

Key Findings from Comparative Analysis :

Structural Complexity: this compound is inferred to share structural complexity with oscillatoxin derivatives (e.g., macrolactones) and colchicine (heterocyclic backbone) based on chromatographic and spectral characterization methods . Unlike Tubocuraine (CID 6000), which has a rigid benzylisoquinoline scaffold, this compound may exhibit conformational flexibility, as suggested by vacuum distillation fractionation data .

Bioactivity and Mechanism: Colchicine (CID 6167) and oscillatoxin D (CID 101283546) both target cytoskeletal components (microtubules) but differ in specificity and source (plant vs. marine) . This compound’s mechanism remains uncharacterized but could align with these pathways if structurally related. Tubocuraine (CID 6000) demonstrates how physicochemical descriptors (e.g., logP, hydrogen bond donors) predict bioactivity (placental transfer), a model applicable to this compound if its descriptors are quantified .

Analytical and Synthetic Challenges: this compound’s characterization via GC-MS and vacuum distillation mirrors methods for volatile or semi-volatile compounds , contrasting with non-volatile analogs like oscillatoxins, which require LC-HRMS . Synthetic routes for analogs (e.g., oscillatoxin derivatives) often involve multi-step organic reactions, suggesting this compound may similarly demand advanced synthetic strategies .

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